molecular formula C32H28N2O4 B1499869 7,18-dibutyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone

7,18-dibutyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone

Cat. No.: B1499869
M. Wt: 504.6 g/mol
InChI Key: GHMGRQCVKNABGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,9-Dibutyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone is a complex organic compound belonging to the class of perylene diimides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dibutyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone typically involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with n-butylamine. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide or toluene. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2,9-Dibutyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,9-Dibutyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,9-Dibutyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions facilitate electron transport and charge separation, making it an effective material for use in electronic devices. The compound’s unique structure allows it to form stable thin films with high electron mobility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,9-Dibutyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone is unique due to its specific butyl substitutions, which enhance its solubility and processability compared to other similar compounds. This makes it particularly suitable for applications requiring solution processing and thin-film formation .

Properties

Molecular Formula

C32H28N2O4

Molecular Weight

504.6 g/mol

IUPAC Name

7,18-dibutyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone

InChI

InChI=1S/C32H28N2O4/c1-3-5-15-33-29(35)21-11-7-17-19-9-13-23-28-24(32(38)34(31(23)37)16-6-4-2)14-10-20(26(19)28)18-8-12-22(30(33)36)27(21)25(17)18/h7-9,11-14,22H,3-6,10,15-16H2,1-2H3

InChI Key

GHMGRQCVKNABGF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2C=CC3=C4C2=C(C1=O)C=CC4=C5C=CC6=C7C5=C3CC=C7C(=O)N(C6=O)CCCC

Origin of Product

United States

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